4-Iodo-pyrimidine hydriodide
CAS No.: 1965309-31-2
Cat. No.: VC11686402
Molecular Formula: C4H4I2N2
Molecular Weight: 333.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965309-31-2 |
|---|---|
| Molecular Formula | C4H4I2N2 |
| Molecular Weight | 333.90 g/mol |
| IUPAC Name | 4-iodopyrimidine;hydroiodide |
| Standard InChI | InChI=1S/C4H3IN2.HI/c5-4-1-2-6-3-7-4;/h1-3H;1H |
| Standard InChI Key | VNAMUZUYHVLSRL-UHFFFAOYSA-N |
| SMILES | C1=CN=CN=C1I.I |
| Canonical SMILES | C1=CN=CN=C1I.I |
Introduction
Chemical Identity and Structural Characteristics
4-Iodo-pyrimidine hydriodide belongs to the class of iodinated pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at the 1- and 3-positions of the six-membered ring. The hydriodide salt form distinguishes it from the neutral 4-iodopyrimidine base, as the protonation of the pyrimidine nitrogen by hydriodic acid introduces ionic character, altering its solubility and stability. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1965309-31-2 |
| Molecular Formula | |
| Molecular Weight | 333.898 g/mol |
| IUPAC Name | 4-Iodopyrimidine hydriodide |
The crystal structure of the compound is influenced by the iodide counterion, which forms ionic interactions with the protonated pyrimidine ring. Spectroscopic analyses, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveal distinct signals for the iodine atoms and the aromatic protons. For instance, the -NMR spectrum typically shows a singlet for the H-5 proton at approximately 5.78 ppm, as observed in related iodopyrimidine derivatives .
Synthetic Routes and Optimization
The synthesis of 4-iodo-pyrimidine hydriodide involves two primary steps: (1) preparation of the 4-iodopyrimidine base and (2) subsequent protonation with hydriodic acid.
Synthesis of 4-Iodopyrimidine
4-Iodopyrimidine is typically synthesized via direct iodination of pyrimidine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. A common method involves refluxing pyrimidine with ICl in dichloromethane at 40–60°C for 12–24 hours, yielding 4-iodopyrimidine with a purity >95%. Alternative approaches include halogen-exchange reactions, where 4-chloropyrimidine is treated with sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) .
Formation of the Hydriodide Salt
The neutral 4-iodopyrimidine is dissolved in anhydrous diethyl ether and treated with concentrated hydriodic acid (57% HI) under nitrogen atmosphere. The reaction proceeds exothermically, and the product precipitates as a white crystalline solid. The purity of the final product depends on strict control of stoichiometry and reaction temperature, with optimal yields (80–85%) achieved at 0–5°C .
Physicochemical Properties
The hydriodide salt exhibits distinct properties compared to the base compound:
Spectroscopic Data
-
-NMR (DMSO-): 5.78 (s, 1H, H-5), 11.18–11.19 (br, 2H, -OH & -SH) .
-
IR (KBr): Peaks at 3100 cm (N-H stretch), 1600 cm (C=N stretch), and 550 cm (C-I stretch) .
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
4-Iodo-pyrimidine hydriodide serves as a precursor for antitumor and antiviral agents. For example, it is utilized in Suzuki-Miyaura cross-coupling reactions to introduce pyrimidine moieties into bioactive molecules. A 2021 study demonstrated its role in synthesizing 6-hydroxy-2-methylpyrimidine-4(3H)-one, a key intermediate in cardiovascular drugs .
Catalysis and Material Science
The compound’s iodine atoms participate in halogen bonding, enabling its use as a catalyst in organic transformations. Recent applications include the development of iodinated metal-organic frameworks (MOFs) for gas storage.
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